Thioacetic acid

Catalog No.
S604559
CAS No.
507-09-5
M.F
C2H4OS
M. Wt
76.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioacetic acid

CAS Number

507-09-5

Product Name

Thioacetic acid

IUPAC Name

ethanethioic S-acid

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

InChI

InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4)

InChI Key

DUYAAUVXQSMXQP-UHFFFAOYSA-N

SMILES

CC(=O)S

solubility

Soluble in water, diethyl ether and acetone
Soluble (in ethanol)

Synonyms

Ethanethioic acid; Thio-acetic acid; Acetyl mercaptan; Methanecarbothiolic acid; Monothioacetic acid; Thioacetic acid; Thiolacetic acid; Thionoacetic acid

Canonical SMILES

CC(=O)S

The exact mass of the compound Thioacetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, diethyl ether and acetonesoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfhydryl Compounds - Supplementary Records. It belongs to the ontological category of thioacetic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Thioacetic acid (CH3COSH, CAS 507-09-5) is a liquid organosulfur reagent primarily utilized for the precise introduction of thiol (-SH) groups into organic molecules [1]. As a liquid precursor, it offers highly controlled handling and dosing characteristics compared to gaseous sulfur sources like hydrogen sulfide. In industrial and laboratory procurement, it is valued for its ability to form stable thioester intermediates, which serve as protected thiols that can be cleanly deprotected under controlled conditions. This predictable reactivity makes thioacetic acid a critical raw material in the synthesis of pharmaceuticals, agrochemicals, and specialized functional materials via radical thiol-ene chemistry[2].

Substituting thioacetic acid with generic inorganic sulfur sources like sodium hydrosulfide (NaSH) or hydrogen sulfide (H2S) routinely leads to severe process inefficiencies and yield losses[1]. The primary failure mode of generic hydrosulfides is their propensity for overalkylation; the initially formed thiol is rapidly deprotonated and reacts with a second equivalent of the electrophile, generating unwanted symmetrical dialkyl sulfides (R-S-R) and devastating the yield of the desired primary thiol. Furthermore, alternative organic reagents like thiourea require harsh, strongly basic hydrolysis of intermediate isothiouronium salts, which is incompatible with base-sensitive functional groups[2]. Thioacetic acid circumvents both issues by forming a stable, non-nucleophilic thioester intermediate that guarantees mono-alkylation and permits mild, orthogonal deprotection.

Prevention of Overalkylation in Thiol Synthesis

When reacting with alkyl halides, sodium hydrosulfide (NaSH) frequently yields significant amounts of symmetrical dialkyl sulfides due to the high nucleophilicity of the intermediate thiolate [1]. In contrast, thioacetic acid (often utilized as potassium thioacetate) reacts cleanly via an SN2 mechanism to form a stable thioester. Because the thioester is non-nucleophilic, the reaction strictly stops at mono-alkylation. Studies demonstrate that while NaSH can result in mixed thiol/sulfide products with primary thiol yields dropping significantly, the thioacetic acid route consistently delivers >90% yields of the desired mono-thiol after mild hydrolysis[2].

Evidence DimensionPrimary Thiol Yield / Overalkylation Rate
Target Compound Data>90% mono-alkylation yield via stable thioester intermediate
Comparator Or BaselineNaSH / H2S (Frequent >20-50% dialkyl sulfide byproduct formation)
Quantified DifferenceNear-total elimination of dialkyl sulfide impurities
ConditionsNucleophilic substitution of alkyl halides

Eliminating dialkyl sulfide byproducts drastically reduces downstream purification costs and improves overall yield in pharmaceutical intermediate manufacturing.

High-Yield Anti-Markovnikov Radical Addition

Thioacetic acid is a highly efficient reagent for the acyl thiol-ene reaction. Due to its relatively low S-H bond dissociation energy (approximately 87 kcal/mol), it readily forms thiyl radicals that undergo rapid anti-Markovnikov addition to terminal alkenes [1]. Compared to the addition of generic thiols or H2S, which can suffer from sluggish kinetics or poor regioselectivity, thioacetic acid routinely achieves >95% conversion to the corresponding thioesters under mild photoinitiated or radical-initiated conditions[2].

Evidence DimensionThiol-ene addition conversion efficiency
Target Compound Data>95% yield of anti-Markovnikov thioester
Comparator Or BaselineGeneric thiols / H2S (Lower conversion, higher activation energy required)
Quantified DifferenceNear-quantitative conversion under mild or metal-free conditions
ConditionsRadical-initiated addition to terminal alkenes

Procuring thioacetic acid for thiol-ene functionalization ensures rapid, high-yielding modification of complex molecules without requiring harsh thermal conditions or heavy-metal catalysts.

Mild Deprotection Compatibility vs. Thiourea

For the conversion of alkyl halides to thiols, thiourea is a common solid alternative to thioacetic acid. However, thiourea forms an isothiouronium salt that typically requires refluxing in strong aqueous base (e.g., NaOH) to liberate the thiol [1]. Thioacetic acid yields a thioester that can be cleaved under much milder conditions, including mild base (K2CO3/MeOH), mild acid, or nucleophilic cleavage with hydrazine. This allows for the preservation of base-sensitive functional groups, such as esters or epoxides, that would be destroyed by the thiourea method [2].

Evidence DimensionHydrolysis conditions required
Target Compound DataMild cleavage (e.g., K2CO3/MeOH at room temperature or hydrazine)
Comparator Or BaselineThiourea (Requires strong base/reflux for isothiouronium cleavage)
Quantified DifferenceEnables survival of base-sensitive functional groups during deprotection
ConditionsDeprotection of sulfur intermediates to free thiols

Buyers synthesizing complex, multi-functional APIs must choose thioacetic acid over thiourea to prevent the degradation of sensitive functional groups during the final thiol unmasking step.

Synthesis of Pharmaceutical APIs and Precursors

Thioacetic acid is the reagent of choice for introducing mercapto groups into chiral precursors (e.g., for ACE inhibitors like captopril), avoiding the racemization and overalkylation risks associated with NaSH [1].

Peptide Ligation and Amino Acid Modification

Utilized to generate N-protected amino thioacids, which are essential building blocks for native chemical ligation and the synthesis of complex peptide therapeutics without standard coupling agents [2].

Advanced Polymer and Surface Functionalization

Employed in radical thiol-ene click chemistry to modify polymer backbones or functionalize surfaces (e.g., self-assembled monolayers) with high regioselectivity and near-quantitative yields [3].

Physical Description

Thioacetic acid appears as a clear,yellow liquid with a strong, unpleasant odor. May be toxic by ingestion, inhalation and skin absorption. Irritating to skin and eyes. Used to make other chemicals.
Liquid
Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS]
Yellow liquid with a pungent odor; [Merck Index] Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Pale yellow liquid; Cooked brown and roasted meat aroma

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

75.99828592 g/mol

Monoisotopic Mass

75.99828592 g/mol

Boiling Point

88.00 °C. @ 760.00 mm Hg

Heavy Atom Count

4

Density

1.063-1.067

Melting Point

17 °C

UNII

PS92MLC0FQ

Related CAS

10387-40-3 (potassium salt)
34832-35-4 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (32.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (66.28%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (94.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (72.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (26.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

507-09-5
10387-40-3

Wikipedia

Thioacetic_acid
Potassium_thioacetate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Ethanethioic acid: ACTIVE
Ethanethioic acid, potassium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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